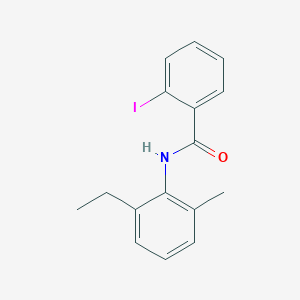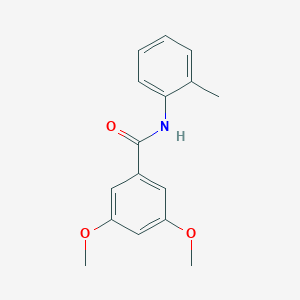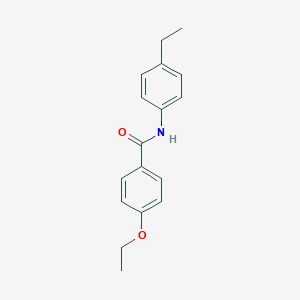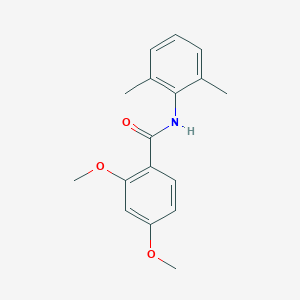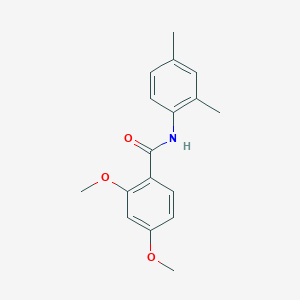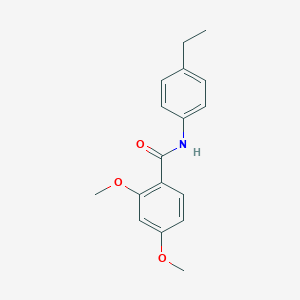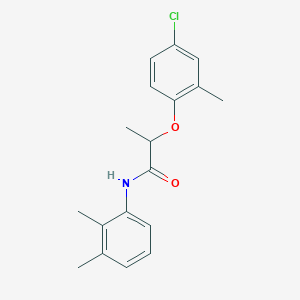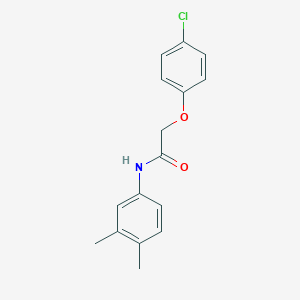
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide, commonly known as dicamba, is a selective herbicide widely used in agriculture for controlling broadleaf weeds. It was first introduced in the 1960s and has been used extensively ever since. Dicamba is a member of the benzoic acid family, and its chemical formula is C14H12ClNO2.
Mechanism of Action
Dicamba works by disrupting the plant's growth hormones, causing uncontrolled growth and eventual death. It mimics the action of the natural plant hormone auxin and causes the plant to grow abnormally. This leads to the death of the plant, as it is unable to carry out essential functions.
Biochemical and Physiological Effects:
Dicamba has been shown to have several biochemical and physiological effects on plants. It causes the accumulation of reactive oxygen species (ROS) in the plant cells, leading to oxidative stress. This, in turn, leads to the disruption of the plant's cellular processes, eventually leading to its death.
Advantages and Limitations for Lab Experiments
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plants. It is relatively easy to use and has a broad spectrum of activity against different types of weeds. However, it is important to note that dicamba is a potent herbicide and can have adverse effects on non-target plants if not used properly.
Future Directions
There are several areas of research that can be explored in the future regarding dicamba. One such area is the development of dicamba-resistant crops, which can help reduce the use of other herbicides. Another area of research is the development of new formulations of dicamba that are more effective and less toxic. Additionally, the effects of dicamba on the environment and non-target organisms can be further studied to ensure its safe use.
Conclusion:
In conclusion, dicamba is a potent herbicide widely used in agriculture to control broadleaf weeds. It works by disrupting the plant's growth hormones, leading to its eventual death. Dicamba has several advantages and limitations for laboratory experiments and can be used to study the effects of herbicides on plants. Future research can focus on developing dicamba-resistant crops, new formulations of dicamba, and studying its effects on non-target organisms and the environment.
Synthesis Methods
Dicamba can be synthesized using different methods. One of the most common methods is the reaction between 2-chlorophenol and 3,4-dimethyl aniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain dicamba.
Scientific Research Applications
Dicamba has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including soybeans, cotton, and corn. Dicamba can be applied in different forms, such as sprays, granules, and liquids. It is known to be effective against a wide range of broadleaf weeds, including pigweed, waterhemp, and lambsquarters.
properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
VFZXILVVKWAHLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



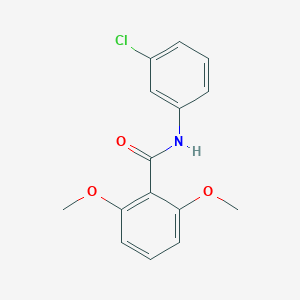
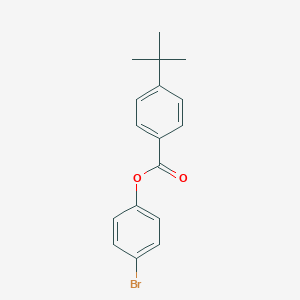
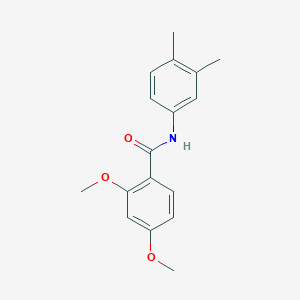
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)
